molecular formula C26H28ClNO B195052 Enclomiphene CAS No. 15690-57-0

Enclomiphene

Cat. No.: B195052
CAS No.: 15690-57-0
M. Wt: 406.0 g/mol
InChI Key: GKIRPKYJQBWNGO-OCEACIFDSA-N
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Description

Enclomiphene is a nonsteroidal selective estrogen receptor modulator belonging to the triphenylethylene group. It is primarily known for its role in treating male hypogonadism by increasing testosterone levels. This compound is the trans isomer of clomiphene, which is a mixture of two geometric isomers: zuclomiphene and this compound .

Mechanism of Action

Target of Action

Clomiphene is a non-steroidal ovulatory stimulant that acts as a selective estrogen receptor modulator (SERM) . It primarily targets estrogen-receptor-containing tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix . It competes with estrogen for estrogen-receptor-binding sites and may delay replenishment of intracellular estrogen receptors .

Mode of Action

Clomiphene works by initiating a series of endocrine events culminating in a preovulatory gonadotropin surge and subsequent follicular rupture . The first endocrine event, in response to a course of clomiphene therapy, is an increase in the release of pituitary gonadotropins . This initiates steroidogenesis and folliculogenesis, resulting in the growth of the ovarian follicle and an increase in the circulating level of estradiol .

Biochemical Pathways

Clomiphene’s action involves the regulation of several biochemical pathways. It stimulates the release of gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH), which leads to the development and maturation of the ovarian follicle, ovulation, and subsequent development and function of the corpus luteum . This results in pregnancy .

Pharmacokinetics

Clomiphene exhibits high bioavailability (>90%) and is metabolized in the liver via the CYP2D6 pathway, with enterohepatic circulation . Its metabolites include 4-Hydroxyclomiphene (4-OH-CLO) and 4-Hydroxy-N-desethylclomiphene (4-OH-DE-CLO) . The elimination half-life of clomiphene is 4-7 days , with its active metabolites 4-OH-CLO and 4-OH-DE-CLO having half-lives of 13-34 hours and 15-37 hours respectively . It is excreted mainly in feces, with some in urine .

Result of Action

The result of clomiphene’s action is the induction of ovulation, which can lead to multiple ovulations and hence increase the risk of conceiving twins . In comparison to purified FSH, the rate of ovarian hyperstimulation syndrome is low . There may be an increased risk of ovarian cancer and weight gain .

Biochemical Analysis

Biochemical Properties

Clomiphene interacts with estrogen receptors, acting as an antagonist in some tissues and an agonist in others . It inhibits the negative feedback on the hypothalamus, stimulating the release of gonadotropins .

Cellular Effects

Clomiphene influences cell function by modulating the activity of estrogen receptors. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Clomiphene exerts its effects through binding interactions with estrogen receptors. This can lead to changes in gene expression and can influence enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clomiphene can change over time. Studies have shown that Clomiphene and its metabolites have a certain degree of stability, but can undergo degradation over time .

Dosage Effects in Animal Models

The effects of Clomiphene can vary with different dosages in animal models. High doses can lead to toxic or adverse effects .

Metabolic Pathways

Clomiphene is involved in several metabolic pathways. It is extensively cleared by hepatic and intestinal metabolism via oxidative and conjugating enzymes .

Transport and Distribution

Clomiphene is transported and distributed within cells and tissues. It can interact with various transporters and binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Clomiphene can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of enclomiphene involves the preparation of clomiphene, which is a mixture of cis-clomiphene (zuclomiphene) and trans-clomiphene (this compound). One method for synthesizing clomiphene uses a single solvent, such as dichloromethane, in a one-pot reaction . The process involves the reaction of 2-chloro-1,2-diphenylethene with 4-(2-chloro-1,2-diphenylethenyl)phenol in the presence of a base, followed by purification to isolate the trans isomer, this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, followed by large-scale purification techniques to isolate this compound from the mixture of isomers .

Chemical Reactions Analysis

Types of Reactions: Enclomiphene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Enclomiphene has a wide range of scientific research applications:

Properties

IUPAC Name

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIRPKYJQBWNGO-OCEACIFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318048
Record name Enclomiphene
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Molecular Weight

406.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4), SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/
Record name SID50085975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name CLOMIPHENE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

CLOMIPHENE...AFFECTS SPERMIOGENESIS @ PRIMARY SPERMATOCYTE LEVEL. DOSE USED WAS 7.25 MG/DAY. EFFECT IS THOUGHT TO BE DUE TO ESTROGENICITY MEDIATED VIA HYPOTHALAMO-HYPOPHYSEAL AXIS..., The antiestrogens tamoxifen and clomiphene are used primarily for the treatment of breast cancer and female infertility, respectively. These agents are used therapeutically for their antiestrogenic actions, but they can produce estrogenic as well as antiestrogenic effects. Both agents competitively block estradiol binding to its receptor, but the specific pharmacological activity they produce depends upon the species, the tissue, and the cellular endpoint measured. Consequently, these agents act as antagonists, agonists, or partial agonists depending upon the context in which they are used., Clomiphene and tamoxifen clearly bind to the estrogen receptor and can prevent the binding of estrogens. However, there are indications that the drugs and estradiol may interact with overlapping but slightly different regions of the ligand binding site of the estrogen receptor. Depending upon the specific cellular context and gene in question, antiestrogen binding may yield a receptor complex that has full, partial, or no intrinsic activity., Clomiphene may stimulate ovulation in women with an intact hypothalamic-pituitary-ovarian axis and adequate endogenous estrogens who have failed to ovulate. In these cases, it is thought that the drug opposes the negative feedback of endogenous estrogens resulting in increased gonadotropin secretion and ovulation. Most studies indicate that clomiphene increases the amplitude of LH and FSH pulses, without a change in pulse frequency. This suggests the drug is acting largely at the pituitary level to block inhibitory actions of estrogen on gonadotropin release from the gland and/or is somehow causing the hypothalamus to release larger amounts of gonadotropin-releasing hormone per pulse., Initial animal studies with clomiphene showed slight estrogenic activity and moderate antiestrogenic activity, but the most striking effect was the inhibition of the pituitary's gonadotropic function. In both male and female animals, the compound acted as a contraceptive.
Record name CLOMIPHENE
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CAS No.

15690-57-0, 911-45-5
Record name Enclomiphene
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Record name Enclomiphene [USAN]
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Record name Enclomiphene
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Record name Enclomiphene
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Record name Clomifene
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Record name ENCLOMIPHENE
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Melting Point

MP: 116.5-118 °C /CITRATE/
Record name CLOMIPHENE
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Synthesis routes and methods

Procedure details

clomifene; chloramiphene; C26H28ClNO; mol. wt. 405.98, is as follows: ##STR1##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-[p-(β-diethylaminoethoxy)phenyl]-1,2-diphenylchloroethylene

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does clomiphene interact with the body to induce ovulation?

A: Clomiphene acts as a selective estrogen receptor modulator (SERM). [] It primarily binds to estrogen receptors in the hypothalamus and pituitary gland, blocking the negative feedback mechanism of estrogen. [, ] This blockade leads to increased production and release of gonadotropins, follicle-stimulating hormone (FSH) and luteinizing hormone (LH), from the pituitary gland. [, ] The elevated gonadotropin levels stimulate the ovaries, promoting follicular development and ultimately leading to ovulation. [, ]

Q2: Does clomiphene have any direct effects on the ovaries?

A: While clomiphene's primary action is on the hypothalamus and pituitary gland, studies suggest it may also have direct effects on the ovaries. Research in rats indicates that clomiphene can influence follicular growth and atresia, potentially contributing to its ovulation-inducing effects. []

Q3: How does clomiphene affect hormone levels in men?

A: In men, clomiphene administration has been shown to significantly raise serum testosterone and gonadotropin (LH and FSH) levels. [] This effect is also mediated through the hypothalamic-pituitary-gonadal axis, where clomiphene interferes with the negative feedback loop of testosterone on gonadotropin release.

Q4: Are the effects of clomiphene age-dependent?

A: Research in rats suggests that the effects of clomiphene on reproductive function can be age-dependent. [] Studies have shown varying responses to clomiphene in prepubertal, peripubertal, and adult male rats, indicating potential differences in sensitivity and response mechanisms across different developmental stages.

Q5: Can clomiphene impact tissues beyond the reproductive system?

A: Yes, research has shown that clomiphene can impact tissues beyond the reproductive system. For example, studies have demonstrated that clomiphene can inhibit volume-regulated chloride currents (I Cl,vol) in cardiac cells, highlighting its potential effects on ion channels in other tissues. []

Q6: What is the molecular formula and weight of clomiphene citrate?

A6: Clomiphene citrate is a mixture of two geometric isomers: zuclomiphene citrate and enclomiphene citrate. The molecular formula for clomiphene citrate is C32H36ClNO8, and its molecular weight is 598.09 g/mol.

Q7: Is there any spectroscopic data available for clomiphene citrate?

A: Yes, analytical techniques like high-performance liquid chromatography (HPLC) coupled with a UV detector or a diode array detector (DAD) are commonly used for the qualitative and quantitative analysis of clomiphene citrate. [] These techniques allow for the separation and identification of the two isomers, zuclomiphene and this compound, in various matrices. []

Q8: How do structural modifications to the clomiphene molecule affect its activity?

A: Studies on clomiphene analogs have shown that modifications to the diethylaminoethoxy side chain can significantly influence both its antitumor activity and its binding affinity for estrogen receptors (ER) and antiestrogen-binding sites (AEBS). [] For instance, replacing the ether linkage with an amine group increases ER affinity but significantly reduces AEBS affinity. []

Q9: How is the stability of clomiphene citrate affected by different conditions?

A: While specific stability data for clomiphene citrate under various conditions is limited in the provided research, solid dispersions using polyethylene glycol (PEG) as a carrier have shown promise in enhancing the dissolution rate of clomiphene citrate, potentially improving its bioavailability. []

Q10: What are some formulation strategies employed to improve the stability, solubility, or bioavailability of clomiphene citrate?

A: One strategy to enhance the dissolution rate and potentially the bioavailability of clomiphene citrate is the development of solid dispersions. [] Studies have shown that using PEG 4000 or PEG 6000 as carriers in solid dispersions can significantly improve the dissolution profile of clomiphene citrate. []

Q11: How is clomiphene citrate metabolized in the body?

A: Research has identified two main metabolites of clomiphene in human urine: hydroxyclomiphene and hydroxymethoxyclomiphene. [] The detection window of these metabolites, particularly hydroxymethoxyclomiphene, can extend for several months following even short-term use of clomiphene. [, ]

Q12: How is clomiphene citrate distributed within the body?

A: Studies using radiolabeled clomiphene isomers in mice revealed that the two isomers exhibit different distribution patterns. [] this compound is rapidly cleared from most tissues, while zuclomiphene shows a wider distribution and persists longer in specific organs like the eyes and reproductive tissues. [] This differential distribution may be linked to clomiphene's adverse effects. []

Q13: Has clomiphene citrate shown efficacy in inducing ovulation in clinical settings?

A: Yes, numerous studies have demonstrated the efficacy of clomiphene citrate in inducing ovulation in women with infertility. [, , , , ] Clomiphene citrate is considered a first-line treatment for ovulation induction in many cases of anovulatory infertility, particularly polycystic ovary syndrome (PCOS). [, , , ]

Q14: Are there alternative medications to clomiphene citrate for ovulation induction?

A: Letrozole, an aromatase inhibitor, has emerged as a potential alternative to clomiphene citrate for ovulation induction in women with PCOS. [, , ] Comparative studies suggest that letrozole may be associated with improved pregnancy outcomes and a lower risk of multiple pregnancies compared to clomiphene citrate. [, , ]

Q15: Is there evidence of resistance to clomiphene citrate in some individuals?

A: Yes, some individuals with PCOS exhibit clomiphene citrate resistance, meaning they do not respond to the drug with ovulation. [, ] The exact mechanisms of clomiphene resistance are not fully understood but may involve factors related to ER sensitivity, gonadotropin production, or ovarian response. [, ]

Q16: Are there alternative treatment strategies for clomiphene citrate-resistant individuals?

A: In cases of clomiphene citrate resistance, alternative treatment strategies may include using higher doses of clomiphene, combining clomiphene with other medications (e.g., metformin), or exploring alternative ovulation induction agents such as letrozole or gonadotropins. [, ]

Q17: Are there any safety concerns associated with clomiphene citrate use?

A: While generally considered safe for short-term use, clomiphene citrate has been associated with potential adverse effects. Some women experience side effects like hot flashes, mood swings, and visual disturbances. [, ] The long-term safety of clomiphene citrate use is still under investigation.

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